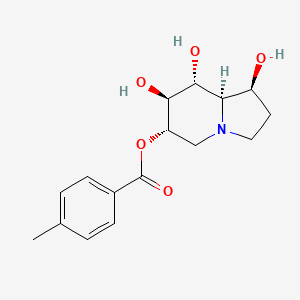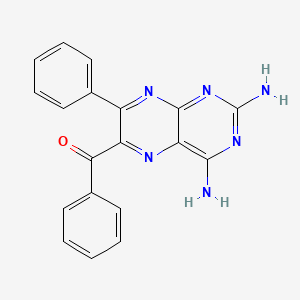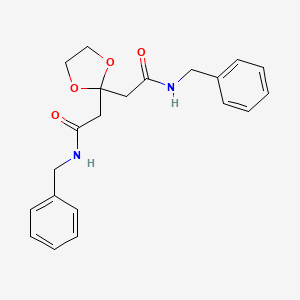
Phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester is an organophosphorus compound It is characterized by the presence of a phosphonothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester typically involves the reaction of ethyl phosphonothioic acid with O-methyl O-(2,4,5-trichlorophenyl) ester. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity for commercial use.
Chemical Reactions Analysis
Types of Reactions
Phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to a phosphine oxide.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Phosphonothioate oxides.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
Scientific Research Applications
Phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the synthesis of pesticides and other agrochemicals due to its ability to inhibit certain biological pathways in pests.
Mechanism of Action
The mechanism of action of phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can disrupt various biological pathways, making the compound effective as a pesticide or pharmaceutical agent.
Comparison with Similar Compounds
Similar Compounds
O-Ethyl methylphosphonothioic acid: Another organophosphorus compound with similar applications in pesticides and pharmaceuticals.
Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester: Used in similar applications and has comparable chemical properties.
Uniqueness
Phosphonothioic acid, ethyl-, O-methyl O-(2,4,5-trichlorophenyl) ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it particularly valuable in the development of targeted pharmaceuticals and pesticides.
Properties
CAS No. |
25918-54-1 |
|---|---|
Molecular Formula |
C9H10Cl3O2PS |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
ethyl-methoxy-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C9H10Cl3O2PS/c1-3-15(16,13-2)14-9-5-7(11)6(10)4-8(9)12/h4-5H,3H2,1-2H3 |
InChI Key |
NOSRKKNUNMLRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


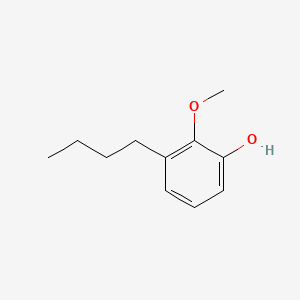
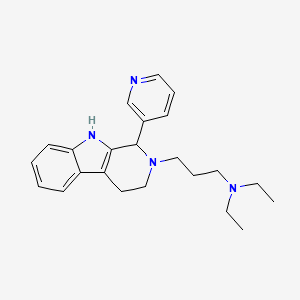
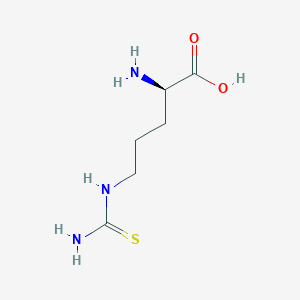


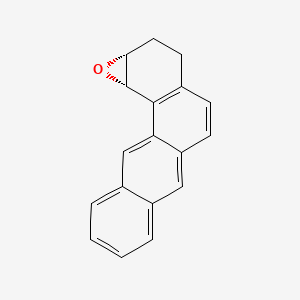
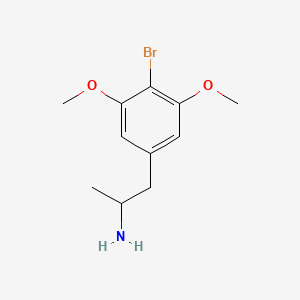
![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
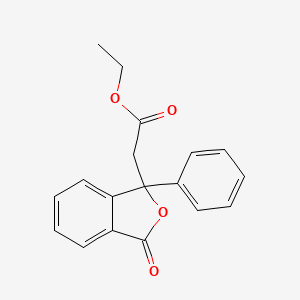
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
